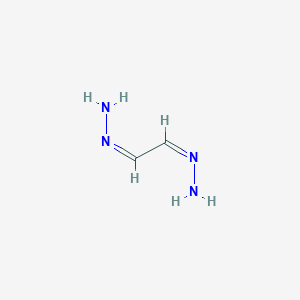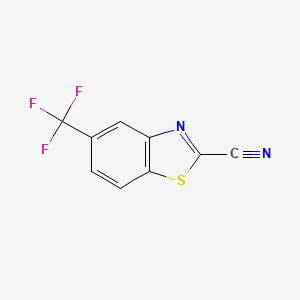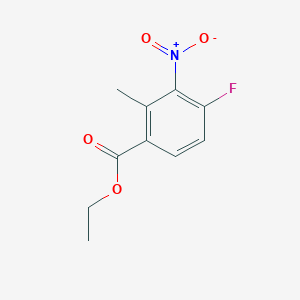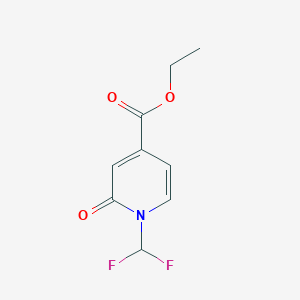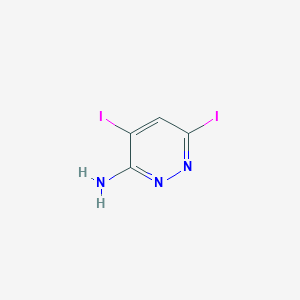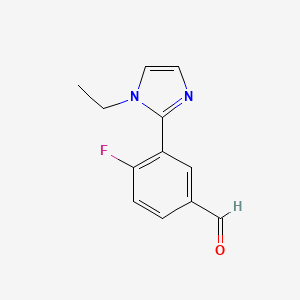
3-Amino-1-(1-cyclopropyl-1h-imidazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is a compound that features an imidazole ring, a cyclopropyl group, and an amino alcohol moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs and other applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
化学反応の分析
Types of Reactions
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol moiety can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group and amino alcohol moiety can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Amino-3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)propan-2-ol: Similar structure but contains a tetrazole ring instead of an imidazole ring.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: Contains an aryl group and ester functionality, offering different chemical and biological properties.
Uniqueness
3-Amino-1-(1-cyclopropyl-1H-imidazol-5-yl)propan-1-ol is unique due to its specific combination of an imidazole ring, cyclopropyl group, and amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
3-amino-1-(3-cyclopropylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2 |
InChIキー |
BALTYBYYNXBVSR-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=NC=C2C(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
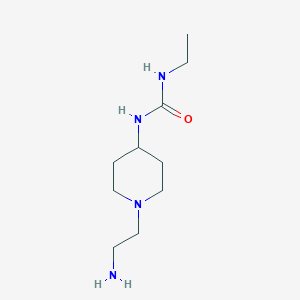
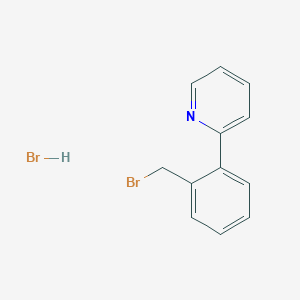
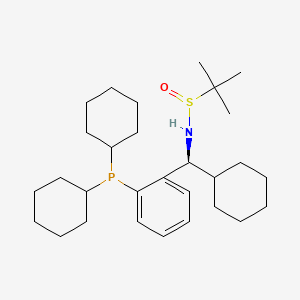
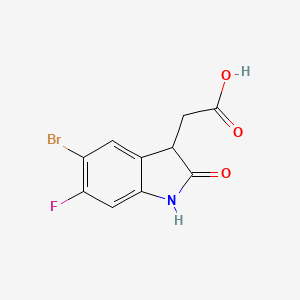
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)
